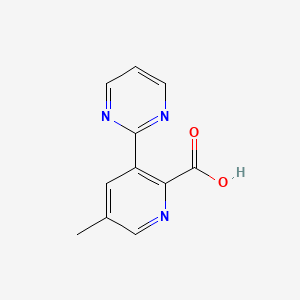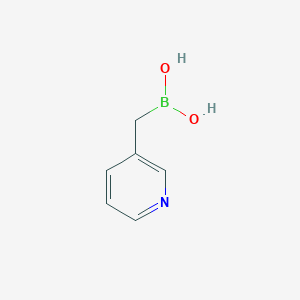
B-(3-pyridinylmethyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-(3-pyridinylmethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridinylmethyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of B-(3-pyridinylmethyl)boronic acid typically involves the reaction of 3-pyridinylmethyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling, which involves the reaction of 3-pyridinylmethyl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions: B-(3-pyridinylmethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted boronic acid derivatives.
科学的研究の応用
B-(3-pyridinylmethyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of B-(3-pyridinylmethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The boronic acid group can interact with the hydroxyl groups of these residues, leading to the formation of a stable boronate ester complex . This interaction can inhibit the enzyme’s activity and is the basis for its use in drug development and biochemical research.
類似化合物との比較
Phenylboronic acid: Similar in structure but with a phenyl group instead of a pyridinylmethyl group.
2-Pyridinylboronic acid: Contains a pyridinyl group directly attached to the boronic acid.
4-Pyridinylboronic acid: Similar to 2-pyridinylboronic acid but with the boronic acid group in the para position.
Uniqueness: B-(3-pyridinylmethyl)boronic acid is unique due to the presence of the pyridinylmethyl group, which can enhance its reactivity and binding affinity in certain reactions compared to other boronic acids. This structural feature makes it particularly useful in applications where specific interactions with biological molecules or selective reactivity in organic synthesis are required .
特性
分子式 |
C6H8BNO2 |
|---|---|
分子量 |
136.95 g/mol |
IUPAC名 |
pyridin-3-ylmethylboronic acid |
InChI |
InChI=1S/C6H8BNO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5,9-10H,4H2 |
InChIキー |
ASVALCMWSFOYPS-UHFFFAOYSA-N |
正規SMILES |
B(CC1=CN=CC=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)


![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)
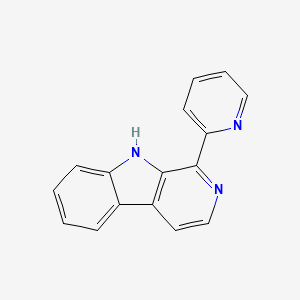
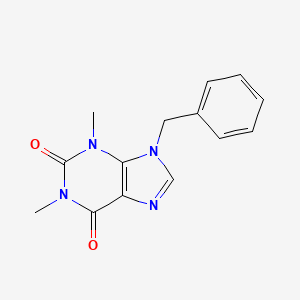
![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
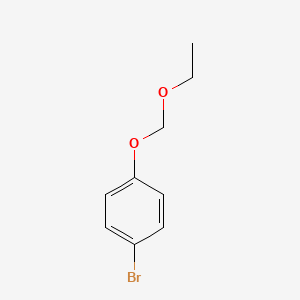
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
